Penethamate Hydriodide

Descripción general

Descripción

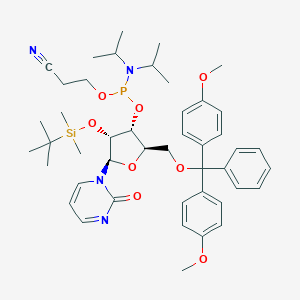

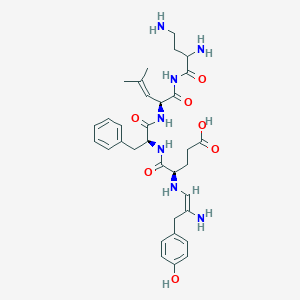

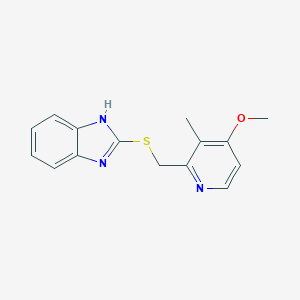

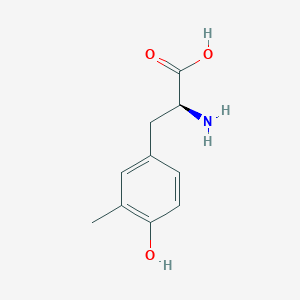

Penethamate Hydriodide is a compound with the molecular formula C22H32IN3O4S and a molecular weight of 561.48 . It is the diethylaminoethyl ester of benzylpenicillin . In formulations intended for veterinary use, the compound is incorporated as the hydriodide . It is used in intramammary products for the treatment of mastitis in cows and as an injectable solution for the treatment of bacterial infections in swine and cattle .

Synthesis Analysis

The synthesis method of Penethamate Hydriodide involves a reductive amination reaction on a compound shown as a formula II and acetaldehyde . The method has the advantages of a brand-new intermediate, simple operation, higher yield, higher purity, and contribution to industrial mass production .Molecular Structure Analysis

The molecular structure of Penethamate Hydriodide consists of carbon (47.06%), hydrogen (5.74%), iodine (22.60%), nitrogen (7.48%), oxygen (11.40%), and sulfur (5.71%) .Chemical Reactions Analysis

Penethamate is a prodrug from which benzylpenicillin and diethylaminoethanol are released by hydrolysis . The antimicrobial activity of the compound is exclusively related to benzylpenicillin .Physical And Chemical Properties Analysis

Penethamate Hydriodide is a base with a pKa of 8.4 at room temperature . At pH 7.2, 8% of the drug will be present as the uncharged molecule, while 92% will be in the cationic state . It is rapidly converted into benzylpenicillin .Aplicaciones Científicas De Investigación

Treatment of Mastitis in Dairy Cows

Penethamate Hydriodide is used in intramammary products for the treatment of mastitis in cows . A study showed that its treatment on cows with chronic subclinical Streptococcus uberis or Streptococcus dysgalactiae infection resulted in a bacteriological cure .

Reduction of Somatic Cell Count (SCC)

The treatment of Penethamate Hydriodide has been found to contribute to the reduction of bulk milk SCC . SCC is an important indicator of milk quality, with higher counts often indicating an infection.

Prevention of Pathogen Spread in Dairy Herds

The antibacterial treatment of subclinical streptococcal infections during lactation not only prevented clinical mastitis but also may contribute to the prevention of pathogen spread in dairy herds .

Increase in Milk Production

The treatment of Penethamate Hydriodide on cows and quarters with chronic subclinical Streptococcus uberis or Streptococcus dysgalactiae infection has been associated with an increase in milk production .

Treatment of Bacterial Infections in Various Animals

Apart from cows, Penethamate Hydriodide is also used as an injectable for the treatment of bacterial infections in swine, horses, goats, and sheep .

Impact on Faecal Microbiome in Dairy Cows

A study showed that systemic antimicrobial therapy, including Penethamate Hydriodide, can alter the bacterial community composition and the faecal resistome in cattle . This has implications for understanding the development and dissemination of antibiotic-resistant bacteria.

Mecanismo De Acción

Target of Action

Penethamate Hydriodide is a prodrug that primarily targets bacterial cells . Its antimicrobial activity is exclusively related to benzylpenicillin , which is released upon hydrolysis of Penethamate Hydriodide . Benzylpenicillin, also known as penicillin G, is a broad-spectrum antibiotic that is active against a wide range of gram-positive and some gram-negative bacteria .

Mode of Action

The mode of action of Penethamate Hydriodide involves the inhibition of bacterial cell wall synthesis . Upon administration, Penethamate Hydriodide is rapidly converted into benzylpenicillin . Benzylpenicillin then binds to penicillin-binding proteins located on the inner membrane of the bacterial cell wall . This binding inhibits the final step of cell wall synthesis, leading to cell lysis and death .

Biochemical Pathways

The biochemical pathway affected by Penethamate Hydriodide is the bacterial cell wall synthesis pathway . By inhibiting this pathway, Penethamate Hydriodide prevents the formation of peptidoglycan cross-links in the bacterial cell wall . This weakens the cell wall and leads to osmotic lysis (bursting due to increased internal pressure) .

Pharmacokinetics

Penethamate Hydriodide exhibits rapid absorption and high bioavailability . It is rapidly converted into benzylpenicillin, with a half-life of 23 minutes at 37°C and pH 7.3 . In tissue homogenate at 32°C, half of the Penethamate Hydriodide was hydrolyzed within two hours, and no Penethamate Hydriodide remained after 20 hours .

Result of Action

The result of Penethamate Hydriodide’s action is the effective treatment of bacterial infections in various animal species . It is used in intramammary products for the treatment of mastitis in cows and as an injectable solution for the treatment of bacterial infections in swine, cattle, horses, goats, and sheep .

Action Environment

The action of Penethamate Hydriodide can be influenced by environmental factors such as temperature and pH . For instance, the rate of conversion of Penethamate Hydriodide to benzylpenicillin is dependent on the temperature and pH of the environment . At physiological conditions (37°C and pH 7.3), the half-life of Penethamate Hydriodide in aqueous solution is 23 minutes .

Safety and Hazards

When handling Penethamate Hydriodide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Currently, Penethamate Hydriodide is included in Annex I of Council Regulation (EEC) No 2377/90 . It is used in intramammary products for the treatment of mastitis in cows and as an injectable solution for the treatment of bacterial infections in swine and cattle . The scientific justification for this extension was assessed taking into account the Note for Guidance on Risk Analysis Approach for Residues of Veterinary Medicinal Products in Food of Animal Origin .

Propiedades

IUPAC Name |

2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4S.HI/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15;/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26);1H/t17-,18+,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRCFDRXQPRCCO-FLQNVMKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32IN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3689-73-4 (Parent) | |

| Record name | Penethamate hydriodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701001537 | |

| Record name | Penethamate hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Penethamate Hydriodide | |

CAS RN |

7778-19-0, 808-71-9 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, 2-(diethylamino)ethyl ester, hydriodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7778-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penethamate hydriodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=808-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penethamate hydriodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penethamate hydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl(2-(6-(2-phenylacetamido)penicillanoyloxy)ethyl)ammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENETHAMATE HYDRIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA14AS9QOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)